molecular formula C22H22N4O3 B2902293 4-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide CAS No. 899953-10-7

4-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide

Cat. No. B2902293
CAS RN: 899953-10-7
M. Wt: 390.443
InChI Key: PKHUPYSEEXKPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide, also known as MPB, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of pyridazinone derivatives and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide involves the inhibition of protein kinases. 4-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide binds to the ATP-binding site of these kinases, preventing them from phosphorylating their substrates. This leads to a decrease in the activity of these kinases and a downstream effect on various biological processes.
Biochemical and Physiological Effects:
4-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation. 4-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide has also been found to have neuroprotective effects and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide in lab experiments is its selectivity for protein kinases. This makes it a valuable tool for studying the role of specific kinases in various biological processes. However, one limitation of using 4-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide is its potential off-target effects. 4-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide has been found to inhibit other enzymes besides protein kinases, which can lead to unintended effects.

Future Directions

There are several future directions for the use of 4-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide in scientific research. One area of interest is the development of more selective inhibitors of specific protein kinases. This would allow for more precise studies of the role of these kinases in various biological processes. Another area of interest is the development of 4-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide derivatives with improved pharmacokinetic properties. This would allow for the use of 4-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide in in vivo studies and potentially lead to the development of new therapeutics.
Conclusion:
In conclusion, 4-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide, or 4-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide, is a valuable tool in scientific research. Its selectivity for protein kinases and its variety of biochemical and physiological effects make it a versatile compound for studying various biological processes. While there are limitations to its use, the future directions for 4-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide research are promising and may lead to the development of new therapeutics.

Synthesis Methods

The synthesis of 4-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide involves the reaction of 3-(6-morpholin-4-ylpyridazin-3-yl)aniline with 4-methoxybenzoyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain pure 4-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide. This method has been reported to yield 4-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide with high purity and yield.

Scientific Research Applications

4-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide has been widely used in scientific research as a tool to study various biological processes. One of the most common applications of 4-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide is in the study of protein kinases. 4-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide has been found to be a potent and selective inhibitor of several protein kinases, including JNK, p38, and ERK. This makes 4-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide a valuable tool for studying the role of these kinases in various biological processes.

properties

IUPAC Name

4-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-28-19-7-5-16(6-8-19)22(27)23-18-4-2-3-17(15-18)20-9-10-21(25-24-20)26-11-13-29-14-12-26/h2-10,15H,11-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHUPYSEEXKPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide

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